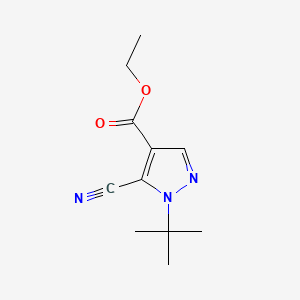

1H-Pyrazole-4-carboxylic acid, 5-cyano-1-(1,1-dimethylethyl)-, ethyl ester

説明

This compound is a pyrazole derivative featuring a tert-butyl (1,1-dimethylethyl) group at position 1, a cyano (-CN) group at position 5, and an ethyl ester (-COOEt) at position 4. Its synthesis likely involves alkylation or esterification steps under catalytic conditions, as inferred from similar protocols in pyrazole chemistry .

特性

IUPAC Name |

ethyl 1-tert-butyl-5-cyanopyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-5-16-10(15)8-7-13-14(9(8)6-12)11(2,3)4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGPFWNCTYDVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073743 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyano-1-(1,1-dimethylethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98477-12-4 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyano-1-(1,1-dimethylethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098477124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyano-1-(1,1-dimethylethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1H-Pyrazole-4-carboxylic acid, 5-cyano-1-(1,1-dimethylethyl)-, ethyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The pyrazole scaffold is known for its versatility and efficacy in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features a pyrazole ring with a carboxylic acid and cyano group. The presence of these functional groups contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative | 85 | 93 | 10 |

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. One study reported that compounds containing the pyrazole nucleus showed promising activity against bacterial strains such as E. coli and S. aureus. Notably, modifications in the side chains significantly influenced their antibacterial efficacy .

3. Anticancer Activity

The anticancer potential of pyrazoles has been explored in various studies. Compounds derived from the pyrazole structure have shown cytotoxic effects against several cancer cell lines. For instance, certain derivatives were found to inhibit cell proliferation in breast cancer models by inducing apoptosis .

Case Study 1: Synthesis and Evaluation

A recent synthesis of novel pyrazole derivatives demonstrated that modifications at the 5-position significantly enhanced their biological activities. Researchers synthesized a series of compounds through a multi-step process involving cyclization reactions followed by functional group transformations. The resulting compounds were tested for their anti-inflammatory and anticancer activities, revealing promising results .

Case Study 2: Structure-Activity Relationship (SAR)

In another study focusing on SAR, researchers systematically varied the substituents on the pyrazole ring to evaluate their effects on biological activity. It was found that the introduction of electron-withdrawing groups at specific positions improved the anti-inflammatory potency of the compounds .

科学的研究の応用

Biological Activities

Antiviral Activity : Recent studies have highlighted the antiviral properties of pyrazole derivatives against Tobacco Mosaic Virus (TMV). Compounds similar to 1H-pyrazole-4-carboxylic acid have shown promising activity in inhibiting TMV replication. For example, derivatives synthesized from 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids exhibited significant antiviral effects in vitro .

Antifungal Activity : Pyrazole derivatives have also been evaluated for their antifungal properties. A series of synthesized pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives demonstrated varying degrees of antifungal activity against common fungal pathogens. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance antifungal efficacy .

Anticancer Potential : The anticancer activities of pyrazole derivatives have been investigated extensively. Certain compounds have shown efficacy in inhibiting the proliferation of cancer cells, including A549 lung cancer cells. The mechanisms include inducing apoptosis and disrupting cell cycle progression .

Table: Summary of Biological Activities

| Activity Type | Compound Type | Target/Pathogen | Efficacy |

|---|---|---|---|

| Antiviral | Pyrazole derivatives | Tobacco Mosaic Virus | Significant inhibition |

| Antifungal | Pyrazole carboxamide derivatives | Fungal pathogens | Varying degrees of activity |

| Anticancer | Pyrazole derivatives | A549 lung cancer cells | Induces apoptosis |

Case Study 1: Antiviral Activity Against TMV

In a study published in Molecules, researchers synthesized a series of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids and evaluated their activity against TMV. Among them, one compound exhibited superior antiviral effects compared to traditional treatments, suggesting a potential new avenue for antiviral drug development .

Case Study 2: Antifungal Efficacy

A comprehensive study on novel pyrazole carboxamide derivatives revealed their antifungal potential against strains like Candida albicans and Aspergillus niger. The SAR analysis indicated that specific substitutions on the pyrazole ring significantly enhanced antifungal activity .

Case Study 3: Cancer Cell Proliferation Inhibition

Research focused on the anticancer properties of pyrazole compounds demonstrated that certain derivatives effectively inhibited growth in A549 cells through mechanisms involving apoptosis and cell cycle arrest. This highlights the therapeutic potential of pyrazoles in oncology .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Compound A : 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester (CAS 956935-26-5)

- Substituents: Nitro (-NO₂) at position 4, ethyl at position 1, methyl at position 3.

- Molecular Formula : C₉H₁₃N₃O₄ (MW: 227.22).

- Key Differences : The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. Compared to the target compound, this derivative has lower steric hindrance but higher oxidative instability .

Compound B : Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate (CAS 152992-58-0)

- Substituents: Amino (-NH₂) at position 5, p-tolyl (4-methylphenyl) at position 1.

- Molecular Formula : C₁₄H₁₄N₄O₂ (MW: 270.29).

- Key Differences: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents.

Compound C : Ethyl 1-(1,1-dimethylethyl)-4-ethyl-1H-pyrazole-3-carboxylate (CAS 682757-46-6)

- Substituents : Ethyl at position 4, tert-butyl at position 1.

- Molecular Formula : C₁₂H₂₀N₂O₂ (MW: 224.3).

- Key Differences: Lacks the cyano group, resulting in reduced polarity. Predicted density (1.03 g/cm³) and boiling point (322.6°C) suggest lower thermal stability compared to the target compound .

Spectral and Analytical Data

準備方法

General Synthetic Strategies for Pyrazole-4-carboxylic Acid Esters

The preparation of 1-alkyl-pyrazole-5-carboxylic acid esters, including derivatives such as the title compound, typically involves:

- Cyclization reactions of diketocarboxylic esters with hydrazine derivatives or hydrazinium salts.

- Alkylation of pyrazole carboxylic esters using alkylating agents like alkyl halides, dialkyl sulfates, or alkyl tosylates.

- 1,3-Dipolar cycloaddition methods involving diazo compounds and unsaturated esters.

These methods aim to construct the pyrazole ring with defined substitution patterns, including the 5-cyano and 1-(1,1-dimethylethyl) groups, and to introduce the ethyl ester moiety at the 4-position.

Preparation via Enolate Reaction with N-Alkylhydrazinium Salts

A patented method describes the synthesis of 1-alkyl-pyrazole-5-carboxylic esters through the reaction of the enolate of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts:

- The enolate is generated by adding an alkoxide (e.g., sodium or potassium alkoxide) to a pure 2,4-diketo ester in an alcohol solvent.

- The N-alkylhydrazinium salt is prepared by reacting an alkylhydrazine with an acid in the presence of alcohol.

- The reaction proceeds at temperatures between −20°C and +100°C over 0.5 to 12 hours.

- The molar ratio of enolate to hydrazinium salt varies between 5:1 and 1:5.

- This method avoids complex isomer mixtures and difficult chromatographic separations common in other alkylation approaches.

This process is suitable for preparing pyrazole esters with alkyl substituents such as the 1-(1,1-dimethylethyl) group and can be adapted for the cyano-substituted derivatives.

Conversion of 5-Amino-1-Aryl-1H-pyrazole-4-carboxylic Acid Esters to 5-Cyano Esters

A specific synthetic route to 5-cyano pyrazole esters involves the transformation of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid ethyl esters:

- The amino group at the 5-position is diazotized under nonaqueous conditions.

- The intermediate methyl thioether is formed, then oxidized to a methyl sulfone.

- Finally, the sulfone is displaced by cyanide ion, yielding the 5-cyano ester.

- This method provides a direct and efficient route to the 5-cyano substituted pyrazole esters, which are important as precursors for agrochemical agents.

Although this method was demonstrated for 1-aryl derivatives, it is adaptable for alkyl-substituted pyrazoles such as the 1-(1,1-dimethylethyl) analog.

1,3-Dipolar Cycloaddition Approach

The compound can also be synthesized via a 1,3-dipolar cycloaddition reaction:

- Diazoacetonitrile reacts with diethyl fumarate to form the pyrazole ring bearing the 5-cyano and 4-carboxylate ester functionalities.

- Subsequent regioselective alkylation (e.g., t-butylation) of the pyrazole nitrogen can be achieved using isobutylene and acid catalysts like p-toluenesulfonic acid.

- This approach offers regioselectivity and control over substitution patterns, facilitating the synthesis of 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxamide derivatives and related esters.

This method is valuable for producing the target compound with high purity and defined substitution.

Hydrazine Condensation with Ethyl 2-cyano-3-ethoxyacrylate

A practical laboratory-scale synthesis involves:

- Condensation of ethyl 2-cyano-3-ethoxyacrylate with 3-(trifluoromethyl)phenylhydrazine in ethanol.

- The reaction is refluxed for 24 hours under nitrogen atmosphere.

- The product, a pyrazole-4-carboxylic acid ethyl ester derivative, is obtained in moderate yield (~66%).

- This method can be adapted by replacing the arylhydrazine with appropriate alkylhydrazines to introduce the 1-(1,1-dimethylethyl) substituent.

This approach is straightforward and suitable for preparing pyrazole esters with cyano substituents at position 5.

Acidification and Ring-Closure in Two-Phase Systems for Fluorinated Analogues

Although focused on fluorinated pyrazole esters, the methodology is relevant:

- The sodium enolate of alkyl difluoroacetoacetate is acidified by carbonic acid generated in situ.

- The resulting intermediate is coupled with trialkyl orthoformate in acetyl anhydride to form an alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

- Ring closure with methylhydrazine is performed in a two-phase system with weak bases (e.g., sodium carbonate) at low temperatures.

- This process yields pyrazole-4-carboxylic acid esters with high purity and yield.

This controlled ring-closure approach can be adapted to synthesize other substituted pyrazole esters, including the 5-cyano-1-(1,1-dimethylethyl) derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The enolate reaction method is preferred industrially due to its selectivity and avoidance of difficult isomer separations, as traditional alkylation often yields mixtures requiring chromatographic purification.

- The diazotization approach to convert amino to cyano groups on pyrazole rings is innovative and useful for agrochemical precursors, highlighting the synthetic versatility of pyrazole esters.

- 1,3-Dipolar cycloaddition provides a regioselective route to the pyrazole core with cyano and ester functionalities, allowing further functionalization such as t-butylation to introduce bulky alkyl groups at nitrogen.

- The condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazines is a classical method, adaptable for various substituents, but may require longer reaction times and moderate yields.

- The acidification and ring closure in biphasic systems, although reported for fluorinated pyrazoles, demonstrates a green and efficient synthetic approach that could be extended to other pyrazole esters, including the target compound.

Q & A

Q. What are the common synthetic routes for 5-cyano-substituted pyrazole-4-carboxylate esters, and how do reaction conditions influence yield?

The synthesis of 5-cyano-pyrazole derivatives typically involves cyclocondensation or diazotization strategies. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives in DMF-DMA yields pyrazole esters, which can be further functionalized via diazotization and cyanide substitution . Reaction conditions such as temperature (e.g., 50°C for NaN3-catalyzed reactions), solvent choice (e.g., DMF for nucleophilic substitutions), and catalysts (e.g., tert-butyl peroxide for oxidation steps) critically affect yield and purity . Non-aqueous diazotization using nitrous acid derivatives followed by cyanide displacement is a key step for introducing the cyano group .

Q. What analytical techniques are recommended for characterizing this compound?

Structural characterization requires a combination of spectroscopic methods:

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and ester C=O at ~1700 cm⁻¹) .

- ¹H/¹³C-NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, cyano group absence of protons) .

- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation and fragmentation analysis .

- Elemental analysis to verify purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods complement experimental data in structural analysis?

Density Functional Theory (DFT) calculations at the ωB97x-D/6-31G(d,p) level can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, aiding in spectral assignments . For instance, DFT-derived Hirshfeld surface analysis helps map intermolecular interactions in crystal structures, while NMR chemical shift predictions (e.g., using PCM-CHCl3 solvent models) reconcile discrepancies between solid-state and solution-phase data .

Q. How can contradictions between solid-state (X-ray) and solution-phase (NMR) structural data be resolved?

Conformational flexibility in solution may lead to deviations from X-ray structures. For example, 1H NMR studies of triazole derivatives revealed torsional angle differences (~40–90°) between solid-state and solution conformers . To address this:

Q. What methodological approaches are used to evaluate biological activity in pyrazole derivatives?

- In vitro assays : Test for enzyme inhibition (e.g., DHFR via molecular docking) using standardized IC50 protocols .

- In vivo models : Assess analgesic/anti-inflammatory activity in rodents (e.g., carrageenan-induced paw edema) with dose-response curves .

- Ulcerogenicity screening : Compare gastrointestinal toxicity vs. efficacy using histopathological analysis .

- NO release studies : Quantify nitric oxide production via Griess assay for vasodilation or cytotoxicity evaluation .

Q. How can cyanide substitution in pyrazole rings be optimized for synthetic efficiency?

The diazotization-oxidation-cyanide displacement sequence (e.g., converting 5-amino to 5-cyano groups) requires precise control:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。